Cas no 50767-78-7 (9,11-Dodecadien-1-ol,1-acetate, (9E)-)

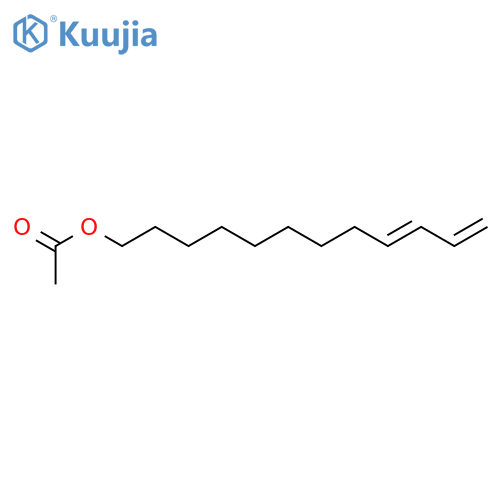

50767-78-7 structure

商品名:9,11-Dodecadien-1-ol,1-acetate, (9E)-

9,11-Dodecadien-1-ol,1-acetate, (9E)- 化学的及び物理的性質

名前と識別子

-

- 9,11-Dodecadien-1-ol,1-acetate, (9E)-

- (E)-dodeca-9,11-dienyl acetate

- E-9,11-Dodecadienyl acetate

- (9E)-dodeca-9,11-dien-1-yl acetate

- DTXSID401307833

- (9E)-9,11-Dodecadienyl acetate #

- LMFA07010228

- 9,11-Dodecadien-1-ol, acetate, (E)-

- EINECS 256-751-1

- SCHEMBL833536

- ARPQLVHCERGNAB-SNAWJCMRSA-N

- NS00089738

- CHEBI:196040

- (E)-Dodeca-9,11-dien-1-yl acetate

- 50767-78-7

- (E)-9,11-Dodecadienyl acetate

- 9E,11-Dodecadienyl acetate

- SCHEMBL832298

- trans-12-Acetoxy-1,3-dodecadiene

- (E)-Dodeca-9,11-Dienyl Acetate CAS 50767-78-7

- E75597

- BS-47991

- (E)-9,11-Dodecadien-1-yl acetate

- trans-9,11-Dodecadien-1-yl acetate

- [(9E)-dodeca-9,11-dienyl] acetate

-

- インチ: InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-5H,1,6-13H2,2H3/b5-4+

- InChIKey: ARPQLVHCERGNAB-SNAWJCMRSA-N

- ほほえんだ: CC(=O)OCCCCCCCCC=CC=C

計算された属性

- せいみつぶんしりょう: 224.17772

- どういたいしつりょう: 224.177630004g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 11

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

- PSA: 26.3

9,11-Dodecadien-1-ol,1-acetate, (9E)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1254436-250mg |

9,11-Dodecadien-1-ol,1-acetate, (9E)- |

50767-78-7 | 98% | 250mg |

$625 | 2024-06-07 | |

| Ambeed | A1363363-100mg |

(E)-Dodeca-9,11-dien-1-yl acetate |

50767-78-7 | 98% | 100mg |

$406.0 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1254436-100mg |

9,11-Dodecadien-1-ol,1-acetate, (9E)- |

50767-78-7 | 98% | 100mg |

$425 | 2024-06-07 | |

| Aaron | AR006WIS-100mg |

9,11-Dodecadien-1-ol,1-acetate, (9E)- |

50767-78-7 | 98% | 100mg |

$471.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1768528-250mg |

(E)-Dodeca-9,11-dien-1-yl acetate |

50767-78-7 | 98% | 250mg |

¥7126.00 | 2024-05-11 | |

| eNovation Chemicals LLC | Y1254436-100mg |

9,11-Dodecadien-1-ol,1-acetate, (9E)- |

50767-78-7 | 98% | 100mg |

$465 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1254436-250mg |

9,11-Dodecadien-1-ol,1-acetate, (9E)- |

50767-78-7 | 98% | 250mg |

$685 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1254436-250mg |

9,11-Dodecadien-1-ol,1-acetate, (9E)- |

50767-78-7 | 98% | 250mg |

$685 | 2025-02-21 | |

| Ambeed | A1363363-250mg |

(E)-Dodeca-9,11-dien-1-yl acetate |

50767-78-7 | 98% | 250mg |

$596.0 | 2025-02-25 | |

| 1PlusChem | 1P006WAG-100mg |

9,11-Dodecadien-1-ol,1-acetate, (9E)- |

50767-78-7 | 98% | 100mg |

$406.00 | 2024-05-01 |

9,11-Dodecadien-1-ol,1-acetate, (9E)- 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

50767-78-7 (9,11-Dodecadien-1-ol,1-acetate, (9E)-) 関連製品

- 16725-53-4((Z)-9-Tetradecenyl Acetate)

- 16974-10-0(7-Tetradecen-1-ol,1-acetate, (7Z)-)

- 28079-04-1((8Z)-Dodecenyl Acetate)

- 23192-82-7((9E)-Tetradecen-1-yl Acetate)

- 35153-09-4(Dodec-10-en-1-yl Acetate)

- 13857-03-9(7-Decen-1-ol,1-acetate, (7Z)-)

- 14959-86-5((7Z)-Dodecenyl Acetate)

- 20711-10-8((Z)-11-Tetradecenyl Acetate)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:50767-78-7)9,11-Dodecadien-1-ol,1-acetate, (9E)-

清らかである:99%/99%

はかる:100mg/250mg

価格 ($):365.0/536.0